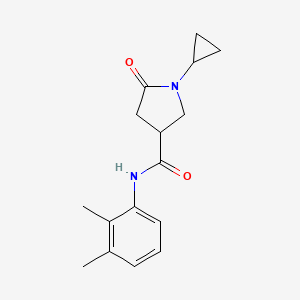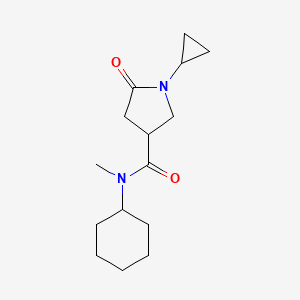
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide, also known as CPP or CPP-115, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP-115 is a GABA aminotransferase inhibitor, which means it can increase the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that helps to regulate brain activity, and increasing its levels may have therapeutic benefits for a variety of neurological and psychiatric conditions.
Mecanismo De Acción
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 can increase the levels of GABA in the brain, which can have a calming effect on brain activity.
Biochemical and Physiological Effects:
Increased levels of GABA in the brain can have several biochemical and physiological effects. GABA is an inhibitory neurotransmitter that helps to regulate brain activity, and increasing its levels can have a calming effect on brain activity. This can lead to reduced anxiety, improved sleep, and a reduction in seizure activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 in lab experiments is that it is a selective inhibitor of GABA aminotransferase, meaning it specifically targets this enzyme and does not affect other enzymes or neurotransmitters in the brain. This can make it a useful tool for studying the role of GABA in various neurological and psychiatric conditions. One limitation of using N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 in lab experiments is that it is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115. One area of interest is its potential as a treatment for drug addiction. Further research is needed to determine its efficacy and safety in human subjects. Another area of interest is its potential as a treatment for epilepsy. Clinical trials are currently underway to investigate its efficacy in human subjects. Additionally, further research is needed to better understand the mechanisms underlying its anxiolytic effects, and to determine its potential as a treatment for anxiety disorders.
Métodos De Síntesis
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 can be synthesized using a variety of methods, including the reaction of 4-methylpiperidine with cyclopentanone followed by reaction with 2-bromoacetamide. Another method involves the reaction of 4-methylpiperidine with cyclopentanone followed by reaction with chloroacetyl chloride and then with ammonia.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 has been studied for its potential therapeutic applications in several areas, including addiction, epilepsy, and anxiety disorders. In preclinical studies, N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting it may have potential as a treatment for drug addiction. N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 has also been shown to have anticonvulsant effects in animal models of epilepsy, and may have potential as a treatment for epilepsy. Additionally, N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide-115 has been shown to have anxiolytic effects in animal models of anxiety disorders.
Propiedades
IUPAC Name |
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c1-11-7-9-16(10-8-11)12(2)14(17)15-13-5-3-4-6-13/h11-13H,3-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARAMXZQUOLVEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(C)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(4-methylpiperidin-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)



![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![N-[1-(furan-2-yl)ethyl]propanamide](/img/structure/B7515316.png)


![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)

![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)
![(3-Fluorophenyl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7515376.png)
![N-[1-(pyridin-2-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B7515380.png)
![7-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515384.png)